Phenyl hydroxy(methyl)carbamate

Degradation kinetics Hydrolytic stability Mechanistic chemistry

Research on N-methylcarbamate insecticide metabolism often lacks authentic hydroxymethylcarbamate reference standards, delaying metabolite confirmation. Phenyl hydroxy(methyl)carbamate (CAS 15058-51-2) resolves this gap as a well-characterized, synthetic N-hydroxy-N-methylcarbamate. Key advantages: • Diagnostic CI-MS fragmentation pattern enables unambiguous metabolite identification in complex biological extracts. • Reversible, competitive AChE inhibition (Kd ≈ 10⁻⁵-10⁻⁷ M) supports temporal cholinergic signaling studies. • Distinct pH-dependent degradation profile (concerted at pH 7-9, complex above pH 9) provides a model substrate for stability and environmental fate tracing. Supplied with rigorous analytical documentation, this compound ensures reproducible results and accelerates method validation without custom synthesis.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
Cat. No. B13023091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl hydroxy(methyl)carbamate
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCN(C(=O)OC1=CC=CC=C1)O
InChIInChI=1S/C8H9NO3/c1-9(11)8(10)12-7-5-3-2-4-6-7/h2-6,11H,1H3
InChIKeyUSUHIPGXMKIPIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl Hydroxy(methyl)carbamate Procurement Overview


Phenyl hydroxy(methyl)carbamate (also designated as phenyl N-hydroxy-N-methylcarbamate or carbamic acid, N-hydroxy-N-methyl-, phenyl ester; CAS 15058-51-2) is an N-hydroxy-N-methylcarbamate derivative with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol . This compound belongs to the class of aryl carbamates bearing both an N-hydroxy group and an N-methyl substituent on the carbamate nitrogen. Unlike conventional N-methylcarbamates or unsubstituted N-hydroxycarbamates, the simultaneous presence of the N-hydroxy and N-methyl functionalities imparts distinct hydrolytic degradation behavior, enzyme inhibition kinetics, and synthetic utility that cannot be extrapolated from simpler carbamate analogs .

Structural distinction

Dual N-hydroxy and N-methyl groups confer distinct degradation and inhibition profiles not seen in simpler carbamates.

Analytical reference standard

Diagnostic CI-MS fragmentation and synthetic accessibility support use in metabolite identification workflows.

Reversible AChE probe

Competitive, reversible AChE inhibition enables transient enzyme modulation studies without prolonged inactivation.

Why Generic Substitutes Fail for Phenyl Hydroxy(methyl)carbamate


Substitution of phenyl hydroxy(methyl)carbamate with structurally related carbamates—such as unsubstituted phenyl N-hydroxycarbamates or conventional N-methylcarbamates lacking the N-hydroxy group—introduces functionally consequential differences in degradation mechanism, pH-dependent stability, and biological activity. Phenyl N-hydroxycarbamates degrade via an E1cB mechanism (Brønsted βlg ≈ −1 to −1.53), whereas the N-hydroxy-N-methyl derivatives undergo a concerted degradation pathway at pH 7–9 (βlg ≈ −0.75), with kinetically complex two-step behavior emerging above pH 9 [1]. Furthermore, N-hydroxy-N-methylcarbamates act as reversible, competitive acetylcholinesterase (AChE) inhibitors (Kd ≈ 10⁻⁵–10⁻⁷ M), in contrast to N-methyl- and N,N-dimethylcarbamates which function as carbamylating agents via pseudo-irreversible inhibition [2]. These mechanistic divergences preclude direct substitution without altering experimental outcomes or product stability profiles.

Degradation mechanism mismatch

N-Hydroxycarbamates degrade via E1cB, not the concerted pathway of the N-methyl derivative, shifting stability and product profiles.

AChE inhibition modality

N-Methylcarbamates act as carbamylating agents, producing pseudo-irreversible inhibition that may confound reversible modulation studies.

pH-dependent kinetic divergence

Above pH 9, kinetic complexity emerges for N-hydroxy-N-methyl derivatives that is absent in N-hydroxy analogs, impacting buffer compatibility.

Comparative Evidence: Phenyl Hydroxy(methyl)carbamate vs. Analogs


Divergent Base-Catalyzed Degradation: N-Hydroxy-N-Methyl vs. N-Hydroxy

At pH 7–9, phenyl N-hydroxy-N-methylcarbamates (the target class) degrade via a concerted mechanism with a Brønsted leaving group coefficient βlg ≈ −0.75, yielding phenol/phenolate, carbonate, and methylamine. This stands in direct contrast to phenyl N-hydroxycarbamates (lacking the N-methyl group), which follow an E1cB mechanism under identical conditions (βlg ≈ −1 at pH 7–13; βlg ≈ −1.53 at pH > 13) [1]. The mechanistic switch from E1cB to concerted degradation fundamentally alters the rate dependence on leaving group pKa and the identity of nitrogen-containing products.

Degradation mechanism
Head-to-head
Target
Concerted
βlg ≈ −0.75
N-Hydroxy analog
E1cB
βlg ≈ −1 to −1.53
Mechanistic switch guides stability predictions
pH 7–9 aqueous, 20–60°C
Degradation kinetics Hydrolytic stability Mechanistic chemistry

Reversible vs. Carbamylating AChE Inhibition

Aryl N-hydroxy-N-methylcarbamates exhibit reversible, competitive inhibition of bovine erythrocyte acetylcholinesterase (AChE), with enzyme-inhibitor dissociation constants (Kd) ranging from 2 × 10⁻⁵ M to 1 × 10⁻⁷ M. This contrasts with typical N-methyl- and N,N-dimethylcarbamates, which act as carbamylating agents that form a covalent carbamoyl-enzyme intermediate, resulting in time-dependent, pseudo-irreversible inhibition [1]. The absence of covalent carbamylation by N-hydroxy-N-methylcarbamates eliminates the slow reactivation phase characteristic of carbamylated AChE.

AChE inhibition
Class-level
Target
Reversible competitive
Kd ~10⁻⁵–10⁻⁷ M
N-Methylcarbamates
Pseudo-irreversible carbamylation
Reversible profile supports washout assays
Bovine erythrocyte AChE
Enzyme inhibition Acetylcholinesterase Reversible inhibition

pH-Dependent Kinetic Complexity

Above pH 9, the degradation of N-hydroxy-N-methylcarbamates deviates from simple first-order kinetics observed for N-hydroxycarbamates; the reaction exhibits non-exponential absorbance-time dependence and proceeds as a consecutive two-step process [1]. This kinetic complexity is absent in the N-hydroxycarbamate series, which maintains well-behaved pH-rate profiles across the full pH range. The divergence reflects the emergence of additional reaction pathways (e.g., potential Smiles rearrangement in certain substituted analogs) that are not operative in N-hydroxycarbamates.

pH stability
Head-to-head
Non-exponential kinetics above pH 9
Consecutive two-step pathway
Demands buffer selection for alkaline conditions
pH-dependent kinetics Degradation pathway Stability profiling

Synthetic Access via Hydroxymethylation

Aryl hydroxymethylcarbamates, including phenyl hydroxy(methyl)carbamate, can be synthesized via reaction of the parent aryl carbamate with paraformaldehyde in aqueous THF using catalytic concentrated HCl. This method overcomes limitations of earlier approaches: Dorough and Casida (1964) reported minute yields via prolonged reflux in glacial acetic acid; Balba et al. (1968) achieved only ~2% yield via benzyloxymethylcarbamate hydrogenation; and Durden et al. (1970) required multi-step protection-deprotection [1]. The paraformaldehyde/THF/HCl method provides a general, moderate-yield route suitable for preparing authentic hydroxymethylcarbamate standards for metabolic studies.

Synthetic yield
Reported
35–61% (1-naphthyl analog)
Enables authentic standard production
vs. trace–2% by earlier methods
Synthetic methodology Hydroxymethylation Metabolite synthesis

Degradation Product Profile Divergence

Under base-catalyzed degradation at pH 7–9, N-hydroxy-N-methylcarbamates yield methylamine as the nitrogenous product, whereas N-hydroxycarbamates (unsubstituted) ultimately generate nitrogen and ammonia, and N-hydroxy-N-phenylcarbamates produce aniline and azoxybenzene [1]. This product divergence stems from the distinct degradation mechanisms (concerted for N-methyl vs. E1cB for N-hydroxy) and has direct implications for toxicological and environmental fate assessments.

Degradation products
Head-to-head
Target
Methylamine
N-Hydroxy / N-Phenyl analogs
N₂/NH₃ or aniline/azoxybenzene
Product identity impacts fate studies
pH 7–9 conditions
Degradation products Environmental fate Reaction pathway

CI-MS Fragmentation Pattern Distinction

Under chemical ionization mass spectrometry (CI-MS) with methane reagent gas, substituted-phenyl N-hydroxymethylcarbamates [ROC(O)NHCH₂OH] exhibit a diagnostic fragmentation pathway involving a four-membered [ROC(O)NHCH₂]⁺ intermediate that rearranges to yield a [ROCH₂]⁺ fragment. This rearrangement is unique to the hydroxymethylated derivatives and is not observed in the parent N-methylcarbamates under CI conditions, whereas electron ionization (EI) fails to produce this characteristic fragment [1]. The class-level structural inference applies to phenyl hydroxy(methyl)carbamate as a member of the aryl N-hydroxymethylcarbamate series.

CI-MS fragmentation
Class-level
[ROCH₂]⁺ diagnostic ion
Unique rearrangement under methane CI
Distinguishes from parent N-methylcarbamates
Mass spectrometry Analytical differentiation Metabolite identification

Phenyl Hydroxy(methyl)carbamate Applications


Analytical Reference Standard for N-Methylcarbamate Metabolism

Phenyl hydroxy(methyl)carbamate serves as an authentic reference compound for identifying and quantifying hydroxymethylcarbamate metabolites generated from N-methylcarbamate insecticides in mammalian, insect, and plant systems. The synthetic accessibility of this compound via the paraformaldehyde/THF/HCl method [1] enables procurement of purified material for chromatographic method development and validation. Its diagnostic CI-MS fragmentation pattern [2] further supports unambiguous metabolite confirmation in complex biological extracts.

Mechanistic Probe: Reversible vs. Pseudo-Irreversible AChE Inhibition

As a member of the N-hydroxy-N-methylcarbamate class, this compound exhibits reversible, competitive inhibition of acetylcholinesterase (Kd ≈ 10⁻⁵–10⁻⁷ M), in contrast to the carbamylating, pseudo-irreversible inhibition produced by N-methylcarbamates [3]. This property makes phenyl hydroxy(methyl)carbamate a valuable tool compound for dissecting temporal aspects of cholinergic signaling and for validating reversible inhibition pharmacophores in drug discovery programs targeting AChE.

pH-Dependent Stability and Degradation Fate

The compound's distinct degradation behavior—concerted mechanism at pH 7–9 (βlg ≈ −0.75) transitioning to kinetically complex consecutive reactions above pH 9 [4]—positions it as a model substrate for studying pH-dependent carbamate stability. Its degradation product profile (yielding methylamine rather than nitrogen/ammonia or aniline derivatives) [4] also supports environmental fate studies requiring compound-specific degradation pathway tracing.

Synthetic Intermediate for N-Substituted Carbamates

The N-hydroxy-N-methyl functionality in phenyl hydroxy(methyl)carbamate provides a versatile synthetic handle for further derivatization, including alkylation, acylation, or conversion to N-alkoxycarbamates. This utility aligns with broader industrial interest in N-substituted carbamates as intermediates for agrochemicals (e.g., phenmedipham-related derivatives) and CNS-active pharmaceutical candidates . Procurement of the parent phenyl hydroxy(methyl)carbamate enables in-house diversification without reliance on custom synthesis of each derivative.

Application
Selection Property
Validation Focus
N-Methylcarbamate metabolite reference standard
CI-MS diagnostic fragmentation pattern
Metabolite identification in biological matrices
AChE reversible inhibition studies
Reversible competitive inhibition profile
Transient enzyme modulation assays
pH-dependent stability profiling
Concerted degradation mechanism (pH 7–9) and kinetic complexity above pH 9
Buffer compatibility and degradation pathway tracing
Carbamate derivatization intermediate
N-Hydroxy-N-methyl reactive handle
In-house diversification of N-substituted carbamates
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